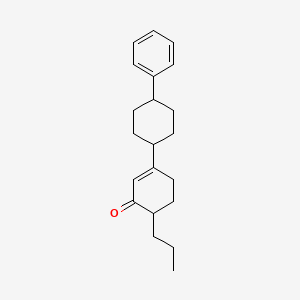![molecular formula C17H13NO2 B12582843 Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- CAS No. 289636-45-9](/img/structure/B12582843.png)
Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-: is an organic compound characterized by the presence of a pyridine ring substituted at the 2 and 6 positions with 2-(2-furanyl)ethenyl groups This compound is notable for its unique structure, which combines the aromaticity of pyridine with the conjugated diene system of the furan rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- typically involves the reaction of 2,6-dibromopyridine with 2-furylacetylene under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like dimethylformamide. The reaction proceeds via a Sonogashira coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The conjugated double bonds can be reduced to yield saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of furanones or hydroxylated derivatives.
Reduction: Formation of saturated pyridine derivatives.
Substitution: Formation of nitro or halogenated pyridine derivatives.
Applications De Recherche Scientifique
Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
The mechanism of action of Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- involves its interaction with molecular targets through its conjugated diene system and aromatic rings. The compound can chelate metal ions, forming stable complexes that can participate in redox reactions. These metal complexes can act as catalysts in various chemical transformations, including asymmetric catalysis and polymerization reactions. The furan rings can also undergo electrophilic addition reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules.
Comparaison Avec Des Composés Similaires
Pyridine, 2,6-bis(2-furylmethyl)-: Similar structure but with methylene linkers instead of ethenyl groups.
Pyridine, 2,6-bis(2-thienyl)-: Similar structure but with thiophene rings instead of furan rings.
Pyridine, 2,6-bis(2-pyridyl)-: Similar structure but with pyridine rings instead of furan rings.
Uniqueness: Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]- is unique due to the presence of conjugated diene systems in the furan rings, which impart distinct electronic properties and reactivity. This makes it a versatile ligand in coordination chemistry and a valuable building block in the synthesis of advanced materials.
Propriétés
Numéro CAS |
289636-45-9 |
|---|---|
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
2,6-bis[2-(furan-2-yl)ethenyl]pyridine |
InChI |
InChI=1S/C17H13NO2/c1-4-14(8-10-16-6-2-12-19-16)18-15(5-1)9-11-17-7-3-13-20-17/h1-13H |
Clé InChI |
VBUKZZMUUHZWFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C=CC2=CC=CO2)C=CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


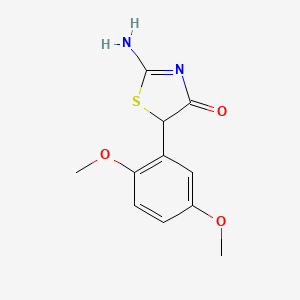

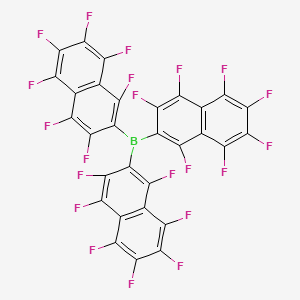
![N-Cyclopropyl-2-{[6-ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582792.png)
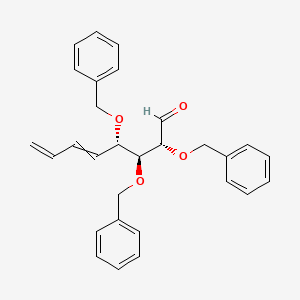
![4-Pentenal, 3,3-bis[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12582805.png)
![1-[2-Chloro-2-(4-methoxyphenyl)ethenyl]-4-propylbenzene](/img/structure/B12582806.png)
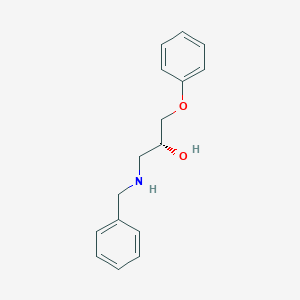
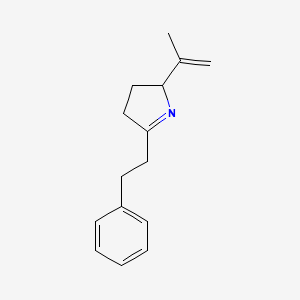
![1,3,4-Thiadiazole, 2-(5-nitro-2-furanyl)-5-[(phenylmethyl)thio]-](/img/structure/B12582815.png)
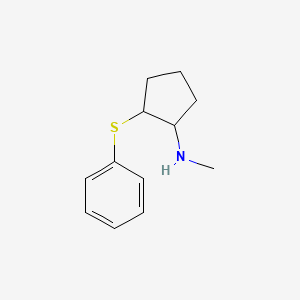
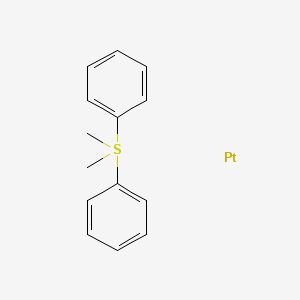
![5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12582829.png)
